molecular formula C10H7ClO B146336 4-Chloro-1-naphthol CAS No. 604-44-4

4-Chloro-1-naphthol

Cat. No.: B146336
CAS No.: 604-44-4
M. Wt: 178.61 g/mol
InChI Key: LVSPDZAGCBEQAV-UHFFFAOYSA-N
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Description

4-Chloro-1-naphthol is a chemical compound with the molecular formula C10H7ClO. It is a chlorinated derivative of naphthol and is primarily used as a chromogenic substrate in biochemical assays. The compound is known for its ability to produce a blue or blue-purple precipitate when it reacts with peroxidase enzymes, making it useful in various detection methods such as Western blotting and immunohistochemistry .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-1-naphthol is horseradish peroxidase (HRP) . HRP is an enzyme that is commonly used in biological research applications due to its ability to catalyze the oxidation of a wide variety of organic compounds.

Mode of Action

This compound interacts with HRP in a reaction that results in a colored precipitate . This reaction is utilized in colorimetric detection and visualization of proteins in procedures such as Western blotting .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the conversion of this compound to a purple-colored precipitate by enzymes such as HRP . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a crucial role in various biological processes, including signal transduction and cell differentiation.

Result of Action

The result of this compound’s action is the formation of a visually detectable precipitate . This precipitate is used to visualize protein bands in Western blotting and staining polyvinylidene fluoride (PVDF) membrane . The color change provides a convenient means of tracking the presence and location of specific proteins, aiding in the identification and analysis of these molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C to maintain its reactivity . Additionally, the presence of other substances in the reaction environment, such as methanol and hydrogen peroxide, can influence the efficiency of the colorimetric reaction .

Biochemical Analysis

Biochemical Properties

4-Chloro-1-naphthol serves as a substrate for horseradish peroxidase . When this product reacts with horseradish peroxidase, a blue-purple precipitate is formed . This reaction is easily controllable and is commonly used for colorimetric detection and visualization of proteins in western blotting .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as a substrate for horseradish peroxidase. The reaction between this compound and horseradish peroxidase is used to visualize protein-peroxidase conjugates in western blotting . The resulting blue-purple precipitate allows for the detection and localization of specific proteins within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with horseradish peroxidase. As a substrate for this enzyme, this compound is converted into a colored product that can be visually detected . This reaction is an essential part of the detection process in western blotting, allowing for the identification of specific proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The color development in the reaction between this compound and horseradish peroxidase can be stopped by extensive washing with water . This allows for control over the duration of the reaction and the intensity of the color produced.

Metabolic Pathways

This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily used in biochemical research, particularly in the detection of proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its role as a substrate for horseradish peroxidase. In the context of western blotting, it is applied externally to the membrane and does not need to be transported or distributed within cells .

Subcellular Localization

The subcellular localization of this compound is not applicable in the traditional sense, as it is not a component of cellular structures or processes. Instead, it is used externally in laboratory procedures such as western blotting to visualize proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthol can be synthesized through the chlorination of 1-naphthol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the naphthol ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-1-naphthol is widely used in scientific research due to its chromogenic properties. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions and assays.

    Biology: Employed in Western blotting and immunohistochemistry for the detection of proteins and other biomolecules.

    Medicine: Utilized in diagnostic assays to detect specific enzymes or antibodies.

    Industry: Applied in the manufacturing of dyes and pigments

Comparison with Similar Compounds

Uniqueness: 4-Chloro-1-naphthol is unique due to its specific reactivity with peroxidase enzymes, which makes it particularly useful in chromogenic detection methods. Its ability to produce a distinct blue or blue-purple precipitate sets it apart from other similar compounds .

Properties

IUPAC Name

4-chloronaphthalen-1-ol
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InChI

InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
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InChI Key

LVSPDZAGCBEQAV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)O
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Molecular Formula

C10H7ClO
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DSSTOX Substance ID

DTXSID3060536
Record name 1-Naphthalenol, 4-chloro-
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Molecular Weight

178.61 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-Chloro-1-naphthol
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Vapor Pressure

0.0001 [mmHg]
Record name 4-Chloro-1-naphthol
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CAS No.

604-44-4
Record name 4-Chloro-1-naphthol
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Synthesis routes and methods

Procedure details

The known compound 1-chloro-4-methoxynaphthalene is dissolved in 150 ml. of acetic acid and 150 ml. of 48 percent hydrobromic acid, and the mixture is heated at its reflux temperature for 2 hours. The mixture is diluted with 200 ml. of water and cooled to provide 1-chloro-4-hydroxynaphthalene as a crystalline solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Chloro-1-naphthol function in enzymatic assays?

A1: this compound acts as a chromogenic substrate for horseradish peroxidase (HRP) [, , , ].

Q2: What happens when this compound interacts with HRP?

A2: HRP, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of this compound [, ]. This reaction produces an insoluble, colored precipitate, benzo-4-chlorocyclohexadienone [, ].

Q3: What are the downstream effects of this precipitation reaction?

A3: The insoluble precipitate serves as a detectable signal in various applications:

  • Immunohistochemistry: It enables visualization of antibody-antigen interactions [, , , ].
  • Immunoassays: It facilitates the detection of target analytes by causing a measurable change in optical density, fluorescence, or electrochemical properties [, , , , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Its molecular formula is C10H7ClO, and its molecular weight is 178.62 g/mol.

Q5: Is this compound compatible with osmium fixation in electron microscopy?

A5: Yes, a specific protocol using this compound as the substrate allows for successful immunoperoxidase staining in osmium-fixed tissues for electron microscopy [].

Q6: How is this compound used in the detection of Bordetella pertussis?

A6: In a colony blot enzyme-linked immunosorbent assay, this compound, along with peroxidase-conjugated antibodies, helps visualize B. pertussis colonies by forming blue dots on the filter [].

Q7: Can this compound be used to detect Spiroplasma citri?

A7: Yes, a dot-immunobinding assay using this compound as a substrate allows for the rapid detection of S. citri in various samples [].

Q8: Have there been computational studies on this compound?

A8: Yes, Density Functional Theory (DFT) calculations have been used to determine the energies of this compound tautomers and their hydrogen affinities, providing insights into its reactivity and dehalogenation mechanisms [].

Q9: How does the presence of a hydroxyl group influence the reactivity of this compound?

A9: The hydroxyl group at the 1-position enables tautomerization to a reactive enone intermediate, facilitating hydrodehalogenation in the presence of hydrogen-donating solvents [].

Q10: What analytical techniques utilize this compound?

A10: this compound is primarily used in:

  • Immunohistochemistry: For visualizing antibody-antigen interactions at the cellular level [, , , ].
  • Immunoassays: Various formats like ELISA, Western blot, and dot-blot assays employ this compound for signal generation [, , , , , , , ].
  • Electrochemical detection: this compound precipitation can be coupled with electrochemical techniques like differential pulse voltammetry (DPV) and quartz crystal microbalance (QCM) for sensitive detection [, , ].
  • Surface Plasmon Resonance (SPR): this compound precipitation-enhanced SPR allows for sensitive and specific detection of target analytes [].

Q11: What are the advantages of using this compound in these techniques?

A11: * Sensitivity: The precipitation reaction amplifies the signal, enabling the detection of minute amounts of target molecules [, ].* Simplicity: The assay protocols are relatively straightforward and easy to implement [, ].* Cost-effectiveness: this compound is a relatively inexpensive reagent [].

Q12: What is the solubility of this compound?

A12: this compound is sparingly soluble in water but soluble in organic solvents [].

Q13: What are some alternatives to this compound as a chromogenic substrate for HRP?

A13: Other common HRP substrates include:

  • 3,3'-Diaminobenzidine (DAB): Produces a brown precipitate [, ].
  • Tetramethylbenzidine (TMB): Produces a blue product that turns yellow upon acidification [].
  • Chemiluminescent substrates like luminol: Produce light upon oxidation, offering higher sensitivity [, ].

Q14: What factors might influence the choice of one substrate over another?

A14: Key considerations include:

  • Sensitivity required: Chemiluminescent substrates offer the highest sensitivity, while chromogenic substrates vary in their detection limits [, ].
  • Application: Some substrates are better suited for specific applications like immunohistochemistry or Western blotting [, ].
  • Desired color for visualization: DAB (brown), TMB (blue/yellow), and this compound (blue/purple) provide different color options [, , ].

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